Product packaging for 3-Fluoro-o-xylene(Cat. No.:CAS No. 443-82-3)

3-Fluoro-o-xylene

Cat. No.: B1295157
CAS No.: 443-82-3
M. Wt: 124.15 g/mol
InChI Key: AWLDSXJCQWTJPC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Contemporary Organic and Materials Chemistry

Fluorinated aromatic compounds, a class of molecules where one or more hydrogen atoms on an aromatic ring are replaced by fluorine, are of immense interest across industrial and academic chemistry. researchgate.net The introduction of fluorine can dramatically alter the physical, chemical, and biological properties of a molecule compared to its non-fluorinated counterparts. researchgate.netnumberanalytics.com This is due to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. numberanalytics.comwikipedia.org

These altered properties often lead to materials with highly desirable characteristics. researchgate.net For instance, in pharmaceuticals, the presence of fluorine can enhance metabolic stability, improve bioavailability, and modify the electronic properties of a drug, often leading to increased efficacy and potency. numberanalytics.comrsc.org In fact, it is estimated that up to a quarter of all pharmaceuticals on the market contain at least one fluorine atom. rsc.org Similarly, in agrochemicals, fluorination can lead to more effective pesticides and herbicides. chemimpex.comontosight.ai

Beyond the life sciences, fluorinated aromatic compounds are crucial in materials science. numberanalytics.com They are used in the production of advanced materials like specialty polymers and liquid crystals. numberanalytics.comchemimpex.com These materials often exhibit improved thermal stability and chemical resistance. chemimpex.com The unique intermolecular interactions and high electron affinity of perfluorinated aromatic compounds, for example, make them widely used in materials science. researchgate.net

Role of 3-Fluoro-o-xylene as a Core Building Block in Complex Molecular Architectures

This compound, also known as 1-fluoro-2,3-dimethylbenzene, is a versatile aromatic compound that serves as a key intermediate in the synthesis of more complex molecules. chemimpex.comontosight.ai Its structure, featuring a fluorine atom and two adjacent methyl groups on a benzene (B151609) ring, provides a unique combination of reactivity and stability. chemimpex.com This makes it an ideal starting material for creating a wide range of fluorinated compounds with applications in pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comchemicalbook.com

The presence of the fluorine atom in this compound can direct the course of chemical reactions, allowing for the selective synthesis of specific isomers of more complex molecules. It is particularly useful in developing fluorinated compounds that are sought after for their improved biological activity and chemical stability. chemimpex.com For example, it is used in the synthesis of mono- and di-fluorinated pentacene (B32325) derivatives, which are being investigated for their potential as air-stable p-type organic semiconductors. rsc.org

Furthermore, this compound is employed as an intermediate in the creation of dyes and liquid crystal materials. tslpharm.com Its ability to act as a foundational piece in constructing larger, more intricate molecular structures underscores its importance in modern organic synthesis. chemimpex.com

Historical Development and Evolution of Fluorine Chemistry Relevant to Aryl Fluorides

The field of organofluorine chemistry, which deals with compounds containing a carbon-fluorine bond, has a rich history that predates the isolation of elemental fluorine itself. nih.govjst.go.jp The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic substitution of chlorine with fluoride (B91410). nih.gov The formation of an aryl carbon-fluorine bond was first reported in 1870, although the initial characterization was incorrect. nih.gov

Early attempts at direct fluorination of aromatic compounds with elemental fluorine were often met with violent and explosive reactions. nih.gov A significant breakthrough came with the development of the Balz-Schiemann reaction in 1927, which provided a more controlled method for introducing fluorine into an aromatic ring via the thermal decomposition of aryldiazonium tetrafluoroborate (B81430) salts. acs.org

The mid-20th century saw a dramatic expansion of industrial organofluorine chemistry, driven in part by the demand for new materials during World War II. nih.gov This period saw the development of new fluorinating agents and techniques that were safer and more selective than earlier methods. rsc.org Reagents like N-fluoropyridinium salts and N-Fluorobenzenesulfonimide (NFSI) were introduced, offering milder and more versatile options for electrophilic fluorination. rsc.org

In recent decades, significant progress has been made in palladium-catalyzed fluorination reactions, providing powerful tools for the selective formation of carbon-fluorine bonds in complex molecules. nih.gov These modern methods have greatly expanded the accessibility and diversity of aryl fluorides, including compounds like this compound, and continue to be an active area of research. acs.org

Chemical Profile of this compound

PropertyValueSource(s)
CAS Number 443-82-3 chemimpex.com
Molecular Formula C8H9F chemimpex.com
Molecular Weight 124.16 g/mol chemimpex.com
Appearance Colorless to almost colorless clear liquid chemimpex.com
Boiling Point 148 °C chemimpex.com
Density 1.01 g/mL chemimpex.com
Refractive Index n20D 1.48 chemimpex.com
Solubility Insoluble in water chemicalbook.comfishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F B1295157 3-Fluoro-o-xylene CAS No. 443-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2,3-dimethylbenzene
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InChI

InChI=1S/C8H9F/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLDSXJCQWTJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196110
Record name o-Xylene, 3-fluoro-
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Molecular Weight

124.15 g/mol
Source PubChem
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CAS No.

443-82-3
Record name 3-Fluoro-o-xylene
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Record name o-Xylene, 3-fluoro-
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Record name 3-Fluoro-o-xylene
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Record name 3-fluoro-o-xylene
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Advanced Synthetic Methodologies for 3 Fluoro O Xylene and Its Derivatives

Strategies for Carbon-Fluorine Bond Formation

The direct formation of a carbon-fluorine bond on an aromatic ring, such as in the synthesis of 3-Fluoro-o-xylene, can be achieved through several distinct mechanistic pathways: nucleophilic, electrophilic, and radical fluorination. Each approach offers unique advantages and is suited for different substrate precursors.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion. The classic method for the synthesis of aryl fluorides from aromatic amines is the Balz-Schiemann reaction. rsc.org This reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. rsc.org In the context of this compound synthesis, this would involve the diazotization of 2,3-dimethylaniline. The tetrafluoroborate anion acts as the fluoride source. rsc.org

Recent advancements have focused on improving the efficiency and safety of this transformation. The use of ionic liquids as the reaction medium has been shown to increase yields and reduce reaction temperatures compared to traditional organic solvents. researchgate.net Furthermore, modifications such as the use of hexafluorophosphate (B91526) (PF6⁻) or hexafluoroantimonate (SbF6⁻) salts in place of tetrafluoroborate can lead to improved yields for certain substrates. rsc.org

Another significant area of development is phase-transfer catalysis (PTC), which facilitates the transfer of fluoride ions from an aqueous or solid phase to an organic phase where the reaction occurs. ed.ac.uknih.govnih.gov Chiral phase-transfer catalysts have also been developed to achieve enantioselective fluorination, although this is more relevant for substrates with prochiral centers. rsc.org

PrecursorReagents and ConditionsProductYieldReference
2,3-Dimethylaniline1. NaNO₂, HBF₄, H₂O, 0-5 °C; 2. Thermal decompositionThis compoundTypical yields for Balz-Schiemann reactions vary, often in the range of 40-70%. rsc.orgresearchgate.net
Aryl Halide (e.g., 3-Chloro-o-xylene)KF, Phase-Transfer Catalyst (e.g., quaternary ammonium (B1175870) salt), high-boiling polar aprotic solvent, high temperatureThis compoundYields are highly substrate and condition dependent. nih.gov

Electrophilic Fluorination Methodologies

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine species ("F⁺") to an electron-rich aromatic ring. researchgate.net For the synthesis of this compound, direct electrophilic fluorination of o-xylene (B151617) would likely lead to a mixture of isomers due to the activating and directing effects of the two methyl groups. However, by starting with a pre-functionalized o-xylene derivative, greater regioselectivity can be achieved.

A variety of N-F reagents have been developed for this purpose, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) being among the most common. researchgate.netwikipedia.orgmpg.de These reagents are generally stable, crystalline solids that are easier and safer to handle than elemental fluorine. researchgate.netnih.gov Reactions are typically carried out in polar aprotic solvents, and for less reactive substrates, the addition of a Lewis or Brønsted acid can enhance the electrophilicity of the fluorinating agent. rsc.org

Mechanochemical methods, such as ball milling, have emerged as a sustainable alternative to solvent-based electrophilic fluorination, sometimes leading to improved yields and shorter reaction times. researchgate.net

SubstrateFluorinating AgentCatalyst/AdditiveSolventProductYieldReference
Electron-rich o-xylene derivativeSelectfluor®None or Lewis Acid (e.g., BF₃·OEt₂)AcetonitrileFluorinated o-xylene derivativeSubstrate dependent wikipedia.orgorganic-chemistry.org
Electron-rich areneNFSINone (solvent-free, heat) or ZrCl₄None or DichloromethaneFluorinated areneModerate to good rsc.orgpnas.org

Radical Fluorination Techniques

Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. rsc.org This approach is complementary to ionic fluorination methods. Historically, the use of hazardous reagents like elemental fluorine or xenon difluoride limited the application of radical fluorination. rsc.org However, the discovery that electrophilic N-F reagents like NFSI and Selectfluor® can also act as fluorine atom transfer agents has led to a resurgence in this area. rsc.org

For the synthesis of this compound derivatives, a radical precursor, such as a boronic acid or a carboxylic acid derivative of o-xylene, can be subjected to conditions that generate an aryl radical. This radical can then be trapped by a fluorine source. Silver-catalyzed decarboxylative fluorination is one such method, where a silver catalyst initiates the formation of the radical from a carboxylic acid. researchgate.net

Radical PrecursorFluorine SourceInitiator/CatalystConditionsProductReference
2,3-Dimethylbenzoic acidSelectfluor®AgNO₃Aqueous solution, mild heatThis compound researchgate.net
AlkylboronateSelectfluor®AgNO₃Aqueous solutionAlkyl fluoride dntb.gov.ua

Catalytic Approaches to Fluorinated Xylene Synthesis

Catalysis has revolutionized the synthesis of fluorinated aromatic compounds, offering milder reaction conditions and improved selectivity compared to classical methods.

Transition-Metal-Catalyzed Reactions (e.g., Palladium, Copper, Manganese)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-F bonds. These reactions typically involve the coupling of an aryl halide or triflate with a fluoride source. For the synthesis of this compound, a suitable precursor would be 3-bromo- (B131339) or 3-iodo-o-xylene. The development of sterically hindered biarylphosphine ligands has been crucial for facilitating the challenging reductive elimination step to form the C-F bond from the palladium center. nih.govharvard.edu

Copper-catalyzed reactions have also emerged as a cost-effective alternative to palladium. Copper can mediate the fluorination of aryl halides and has been shown to catalyze the direct C-H fluorination of arenes with the assistance of a directing group. nih.govnih.gov This latter approach is particularly attractive as it avoids the need for pre-functionalized starting materials. For o-xylene, a directing group would be required to achieve regioselective fluorination at the 3-position.

SubstrateCatalyst SystemFluoride SourceConditionsProductReference
Aryl Triflates/BromidesPd(0) precatalyst, Biarylphosphine ligandCsF or AgF/KFToluene or Dioxane, heatAryl Fluoride nih.govharvard.edu
Aryl Halide with Directing GroupCuIAgFDMF or Pyridine, heatortho-Fluorinated Arene nih.gov
Diaryliodonium SaltsCu(OTf)₂KFDMF, 110 °CAryl Fluoride nih.gov

Organocatalytic Methodologies for Fluoro-Substituted Systems

Organocatalysis offers a metal-free approach to fluorination, often providing high levels of enantioselectivity for the synthesis of chiral molecules. nih.gov While the direct asymmetric fluorination of o-xylene is not a primary application, the principles of organocatalysis can be applied to the synthesis of more complex derivatives of this compound. For instance, chiral amines or phosphoric acids can catalyze the enantioselective fluorination of carbonyl compounds that contain a this compound moiety.

Chiral phase-transfer catalysis, as mentioned earlier, is a subset of organocatalysis that has proven effective for enantioselective fluorination reactions using electrophilic fluorine sources like Selectfluor®. rsc.org The catalyst, typically a chiral quaternary ammonium salt or a chiral phosphate (B84403) anion, forms a chiral ion pair with the fluorinating agent, which then delivers the fluorine atom to the substrate in a stereocontrolled manner. rsc.orgpnas.org

Photoredox and Electrochemical Catalysis in Fluorination

Recent advancements in synthetic chemistry have seen the emergence of photoredox and electrochemical catalysis as powerful tools for the formation of carbon-fluorine bonds under mild conditions. dntb.gov.uaresearchgate.net These methods offer an alternative to traditional fluorination techniques that often require harsh reagents and high temperatures.

Visible-light photoredox catalysis, for instance, utilizes photocatalysts that, upon light absorption, can facilitate single-electron transfer processes to activate substrates towards fluorination. dntb.gov.uamdpi.com This strategy has been successfully applied to the fluorination of arenes and heteroarenes. dntb.gov.ua While direct photoredox fluorination of o-xylene to selectively produce this compound is a specific application that requires further dedicated research, the general principles are well-established. The mechanism typically involves the generation of an aryl radical from a suitable precursor, which is then trapped by a fluoride source. thieme-connect.de The choice of photocatalyst, solvent, and fluoride source is crucial for achieving high efficiency and selectivity.

Electrochemical fluorination represents another promising approach. acs.orgwikipedia.org This method uses an electric current to drive the fluorination reaction, often avoiding the need for stoichiometric chemical oxidants or reductants. acs.org Selective electrochemical fluorination is typically carried out in aprotic solvents containing a fluoride salt. acs.org The process can be finely tuned by controlling the electrode potential. While the direct electrochemical synthesis of this compound is not extensively documented, the anodic fluorination of related aromatic compounds has been demonstrated. acs.org

MethodCatalyst/MediatorFluorine SourceKey Features
Photoredox Catalysis Transition metal complexes (e.g., Ru, Ir) or organic dyesElectrophilic (e.g., Selectfluor) or nucleophilic (e.g., AgF)Mild reaction conditions, high functional group tolerance
Electrochemical Catalysis Often catalyst-free, relies on electrode potentialFluoride salts (e.g., Et3N·3HF, KF, CsF)Avoids chemical oxidants, tunable reactivity

Decarboxylative Fluorination Strategies

Decarboxylative fluorination has emerged as a powerful strategy for the synthesis of aryl fluorides from readily available carboxylic acids. researchgate.netnih.govacs.org This transformation is particularly valuable as it allows for the late-stage introduction of fluorine into complex molecules. The application of this methodology to the synthesis of this compound would involve the decarboxylation of a suitable dimethylfluorobenzoic acid precursor.

A significant advancement in this area is the use of photoinduced, copper-catalyzed decarboxylative fluorination. researchgate.netorganic-chemistry.org This method proceeds via a ligand-to-metal charge transfer (LMCT) mechanism. researchgate.netorganic-chemistry.org The process is initiated by the formation of a copper(II) carboxylate complex, which upon irradiation, undergoes homolysis to generate an aryl radical and a copper(I) species. The aryl radical is then trapped by a fluoride source to yield the desired aryl fluoride. This approach is notable for its mild reaction conditions and broad substrate scope. organic-chemistry.org

PrecursorCatalystFluorine SourceConditions
Aromatic Carboxylic AcidCopper(II) saltSilver(I) fluorideVisible light irradiation

This strategy overcomes the high activation barriers associated with traditional thermal decarboxylative methods, which often require temperatures exceeding 140°C. acs.org

Synthesis of Halogenated this compound Derivatives (e.g., Brominated Fluoroxylenes)

The synthesis of halogenated derivatives of this compound, such as brominated fluoroxylenes, is crucial for further functionalization and the creation of more complex molecular architectures. A common method for the bromination of this compound involves the use of N-bromosuccinimide (NBS) as the bromine source. rsc.org

The reaction can be initiated by a UV lamp and is typically carried out in a solvent like carbon tetrachloride. rsc.org Depending on the reaction time and stoichiometry of NBS, this method can be controlled to produce a mixture of tribromo- and tetrabromo-3-fluoro-o-xylene. rsc.org An alternative "Green Chemistry" approach involves the use of methyl acetate (B1210297) as a solvent and a few drops of hydrobromic acid, with irradiation from a standard lightbulb. rsc.org

ReagentSolventInitiator/CatalystProduct(s)
N-Bromosuccinimide (NBS)Carbon TetrachlorideUV lamp (200W)Tribromo-3-fluoro-o-xylene, Mixture of tri- and tetrabromo-3-fluoro-o-xylene
N-Bromosuccinimide (NBS)Methyl AcetateLightbulb (60W), Hydrobromic acidMixture of tri- and tetrabromo-3-fluoro-o-xylene

Electrochemical methods have also been explored for the ring bromination of xylenes (B1142099), highlighting the potential for generating brominating agents in situ.

Late-Stage Fluorination for Complex Molecule Synthesis

Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence. rsc.orgnih.govrsc.org This approach is highly valuable in drug discovery and development as it allows for the rapid generation of fluorinated analogues of biologically active compounds without the need for de novo synthesis. nih.gov The principles of late-stage fluorination can be applied to the modification of complex molecules containing a this compound moiety.

Several methodologies have been developed for late-stage fluorination, including C-H bond functionalization, and the transformation of existing functional groups. rsc.org For instance, photoredox catalysis, in combination with transition metal catalysis, has enabled the site-selective late-stage fluorination of arenes. nih.gov This often involves the use of specialized reagents that can be activated under mild conditions to generate a fluorinating species.

The successful application of late-stage fluorination to a complex molecule containing a this compound core would depend on the compatibility of the chosen method with the existing functional groups in the molecule. The development of new reagents and catalytic systems continues to expand the scope and applicability of late-stage fluorination. acs.orgscispace.com

Mechanistic Investigations of 3 Fluoro O Xylene Reactivity and Transformation Pathways

Fundamental Reactivity Patterns of Fluorinated Xylenes (B1142099)

The introduction of a fluorine atom to the xylene scaffold significantly alters its electronic properties and, consequently, its chemical reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. mdpi.comtandfonline.com This generally deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. libretexts.org

The reactivity of fluorinated xylenes is a balance between the electron-donating effects of the methyl groups and the electron-withdrawing nature of the fluorine atom. In the case of 3-fluoro-o-xylene, the fluorine atom is positioned meta to one methyl group and ortho to the other. This positioning influences the regioselectivity of various reactions. For instance, in electrophilic iodination, the reactivity order of xylenes is typically m-xylene (B151644) > o-xylene (B151617) > p-xylene (B151628), a trend influenced by the electron densities at the available carbon atoms for attack. asianpubs.org The presence of a fluorine atom is expected to modulate this reactivity.

Furthermore, the fluorine substituent can influence the stability of intermediates and transition states. For example, while fluorine is highly electronegative, the α-fluorine atom is less effective at stabilizing an adjacent carbanion compared to a chlorine atom, due to repulsion between the carbanion's lone pair and the electron-rich fluorine. rsc.org Conversely, fluorine substitution can enhance the thermal and oxidative stability of molecules. nsf.gov Mechanistic studies involving fluorinated arenes have highlighted the potential for unique reactivity patterns, including C-H bond functionalization directed by the fluorine atom. acs.org

Reaction Mechanisms in Functionalization and Derivatization

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.org In fluorinated xylenes, the fluorine atom can act as a leaving group, especially when the ring is sufficiently activated. The mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing substituents positioned ortho or para to the leaving group. libretexts.org

In a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. researchgate.netbeilstein-journals.org The reaction conditions for these substitutions vary depending on the nucleophile, with stronger bases or higher temperatures often required. beilstein-journals.org For this compound, the activating effect is provided by the electron-withdrawing nature of the fluorine itself, though it is less pronounced than that of a nitro group. The dynamics of SNAr reactions involving fluoroarenes can be influenced by the solvent, the nature of the nucleophile, and the presence of metal catalysts. osti.gov Transition metal mediation can facilitate SNAr reactions even with weak nucleophiles like carboxylic acids under relatively mild conditions. osti.gov

Vicarious Nucleophilic Substitution (VNS) Mechanistic Insights

Vicarious Nucleophilic Substitution (VNS) is a powerful method for introducing a substituent onto an aromatic ring by replacing a hydrogen atom, particularly in electron-deficient arenes like nitroaromatics. organic-chemistry.org The reaction involves the attack of a carbanion that carries a leaving group at the nucleophilic center. organic-chemistry.org The mechanism proceeds through the formation of a σ-adduct, followed by the elimination of the leaving group from the carbanion and a proton from the ring. organic-chemistry.org

While classical VNS reactions are most common with nitroarenes, the principles can be extended to other electron-deficient systems. For a compound like this compound, its susceptibility to VNS would depend on the ability of the fluorine and methyl groups to sufficiently lower the electron density of the ring to facilitate nucleophilic attack. In studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, VNS reactions with carbon, oxygen, and nitrogen nucleophiles have been successfully demonstrated, leading to substitution at the position ortho to the nitro group and meta to the fluorine. researchgate.netbeilstein-journals.org This regioselectivity is dictated by the strong activating and directing effect of the nitro group. For this compound, the directing effects would be more subtle and a mixture of products might be expected. The choice of base and solvent is critical in VNS reactions to ensure the efficient generation of the carbanion and to promote the subsequent elimination step. organic-chemistry.org

Aerobic Oxidative Coupling of o-Xylene and Fluorinated Analogues

Aerobic oxidative coupling of arenes is an attractive method for the synthesis of biaryl compounds, which are important structural motifs in many advanced materials. Palladium-catalyzed oxidative C-H/C-H coupling of o-xylene has been studied as a route to produce 3,3',4,4'-tetramethylbiphenyl, a precursor to polyimide resins. nih.govnih.govscilit.com A significant challenge in these reactions is achieving high chemo- and regioselectivity. nih.gov

Research has shown that the choice of ligand is crucial for the success of these couplings. The use of 2-fluoropyridine (B1216828) as a ligand for a palladium catalyst was found to afford unprecedented levels of chemo- and regioselectivity in the aerobic oxidative coupling of o-xylene. nih.govnih.govscilit.com The electron-deficient nature of 2-fluoropyridine is thought to contribute to its effectiveness. nih.gov Mechanistic studies, including a large deuterium (B1214612) kinetic isotope effect, suggest that C-H activation is the turnover-limiting step in this reaction. nih.gov

The principles of aerobic oxidative coupling can be extended to fluorinated analogues of o-xylene. The presence of a fluorine atom on the xylene ring would be expected to influence the rate and selectivity of the C-H activation step. The electron-withdrawing nature of fluorine could make the C-H bonds more acidic and potentially easier to activate, but it could also affect the stability of the palladium intermediates. Further research into the aerobic oxidative coupling of this compound could provide valuable insights into the electronic effects of fluorine in this type of transformation and could lead to the synthesis of novel fluorinated biaryl compounds.

The Influence of Fluorine Substitution on Reaction Selectivity and Kinetics

The substitution of a hydrogen atom with fluorine can have a profound impact on the selectivity and kinetics of a chemical reaction. rsc.org Fluorine's high electronegativity alters the electron distribution within a molecule, which can affect the pKa, dipole moment, and the reactivity of neighboring functional groups. tandfonline.com

In the context of aromatic compounds, fluorine substitution generally deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. mdpi.comlibretexts.org The position of the fluorine atom relative to other substituents is critical in determining the regioselectivity of a reaction. For instance, in electrophilic substitutions, the fluorine atom is a deactivating ortho, para-director, while in nucleophilic aromatic substitutions, it can act as a leaving group and is an ortho, para-director for the incoming nucleophile if another activating group is present. libretexts.org

The kinetics of a reaction can also be significantly altered. The strong carbon-fluorine bond can make C-F bond cleavage difficult, but the inductive effect of fluorine can facilitate the cleavage of other bonds. For example, in the palladium-catalyzed oxidative coupling of o-xylene, the use of a fluorinated ligand, 2-fluoropyridine, was shown to accelerate the reaction and improve selectivity. nih.gov This is attributed to the electronic properties of the ligand influencing the catalytic cycle. nih.gov

Furthermore, fluorine can influence reaction pathways by stabilizing or destabilizing intermediates and transition states. In some cases, the presence of fluorine can lead to unexpected reaction outcomes. For example, studies on dialkoxybenzenes with Selectfluor showed that the substitution pattern dictates whether fluorination or amination occurs, highlighting a "mechanistic switch" governed by the arene's electronic properties. nsf.gov

Table of Reaction Parameters for the Aerobic Oxidative Coupling of o-Xylene

Table of Compounds Mentioned

Advanced Characterization and Computational Studies of 3 Fluoro O Xylene and Its Analogues

Spectroscopic Techniques for Detailed Structural and Electronic Analysis

Spectroscopic methods are indispensable for the precise characterization of 3-fluoro-o-xylene and its analogues. Each technique offers unique insights into the molecule's architecture and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹³C NMR spectrum of this compound, the fluorine substituent significantly influences the chemical shifts of the aromatic carbons. The carbon atom directly bonded to fluorine (C-F) exhibits a characteristic large coupling constant. The methyl groups also show distinct signals, with the methyl group ortho to the fluorine atom being shielded and appearing at a lower chemical shift compared to the methyl group meta to the fluorine. acs.org Specifically, the methyl carbon ortho to fluorine resonates at approximately 10.55 ppm, while the meta methyl carbon appears around 19.39 ppm. acs.org The coupling between the fluorine and carbon atoms (¹³C-¹⁹F coupling) is also a key diagnostic feature, with ³J(C-F) and ⁴J(C-F) values of approximately 6.10 Hz and 3.66 Hz, respectively. acs.org

¹H NMR spectroscopy complements the ¹³C data by providing information on the proton environment. The aromatic protons show complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons also exhibit distinct signals.

For a comparative perspective, in para-xylene, the symmetry of the molecule results in only two sets of equivalent protons, leading to a simpler NMR spectrum. pressbooks.pub The introduction of a fluorine atom in this compound breaks this symmetry, resulting in a more complex and informative spectrum.

Table 1: Selected NMR Data for this compound and Related Compounds

Compound Nucleus Chemical Shift (ppm) Coupling Constant (Hz) Reference
This compound ¹³C 10.55 (ortho-CH₃), 19.39 (meta-CH₃) ³J(C-F) = 6.10, ⁴J(C-F) = 3.66 acs.org
4-Fluoro-o-xylene ¹³C --- ¹³C-¹⁹F coupling of 1.5 Hz for one CH₃ acs.org
p-Xylene (B151628) ¹H --- --- pressbooks.pub
3-Fluoro-1,2-dimethylbenzene ¹H --- --- chemicalbook.com

This table is based on available data and is not exhaustive.

The IR and Raman spectra of xylenes (B1142099) and their derivatives have been studied to understand the effects of substitution on the vibrational modes. ijrte.orgnih.gov For instance, the C-H stretching vibrations in xylene derivatives typically appear in the 3100-3000 cm⁻¹ region. ijrte.org The substitution of a fluorine atom introduces a C-F stretching vibration, which is a characteristic band in the IR spectrum.

In a study of 3-bromo-o-xylene, a related halogenated xylene, the C-H stretching modes were assigned in the IR spectrum at 3102 and 3010 cm⁻¹, and in the Raman spectrum at 3035 and 3012 cm⁻¹. ijrte.org The C-H in-plane bending vibrations were observed around 1300-1200 cm⁻¹. ijrte.org Similar vibrational modes are expected for this compound, with shifts in frequency due to the different mass and electronegativity of fluorine compared to bromine.

The far-infrared and THz spectra of o-xylene (B151617) have been analyzed with the aid of density functional theory (DFT) calculations, revealing information about hindered rotation of the methyl groups. researchgate.net Such studies on this compound could provide valuable data on how the fluorine substituent affects the internal rotational dynamics.

Table 2: Characteristic Vibrational Frequencies for Xylene Derivatives

Compound Vibrational Mode Wavenumber (cm⁻¹) Spectroscopy Reference
3-Bromo-o-xylene C-H Stretching 3102, 3010 IR ijrte.org
3-Bromo-o-xylene C-H Stretching 3035, 3012 Raman ijrte.org
3-Bromo-o-xylene C-H In-plane Bending 1300, 1262, 1200 IR ijrte.org
o-Xylene Methyl Torsion 162 ± 5 Gas Phase researchgate.net

This table provides examples of vibrational assignments in related molecules.

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, probes the electronic transitions within a molecule. nepjol.info These techniques are crucial for understanding the electronic structure and photophysical properties of this compound and its analogues.

The UV-Vis absorption spectrum of o-xylene in cyclohexane (B81311) shows an absorption maximum at 263 nm, which is attributed to the π-π* transitions within the aromatic ring. researchgate.netphotochemcad.com Upon fluorination, shifts in the absorption and emission spectra are expected. For example, in a study of fluorinated pentacene (B32325) derivatives, the introduction of fluorine atoms influenced the electronic properties. rsc.org

The photoluminescence (PL) spectrum of o-xylene in hexane (B92381) exhibits fluorescence. photochemcad.com The quantum yield of o-xylene is reported to be 0.17. photochemcad.com In a study on an o-xylene-organosilicon hybrid polymer, the polymer showed a red-shift in its PL peak compared to o-xylene, indicating a change in the electronic structure upon polymerization. researchgate.netresearchgate.net

The investigation of fluorinated subphthalocyanines, which are structurally related to porphyrins, has also demonstrated the impact of fluorination on absorption and emission properties. mdpi.com Similarly, studies on the degradation of xylene using photocatalysts have utilized UV-Vis and PL spectroscopy to monitor the process. mdpi.com

Table 3: Photophysical Data for o-Xylene and p-Xylene

Compound Solvent Absorption λmax (nm) Emission λmax (nm) Quantum Yield Reference
o-Xylene Cyclohexane 263 --- 0.17 photochemcad.com
p-Xylene Cyclohexane 275 --- 0.22 photochemcad.com

This table highlights the photophysical properties of parent xylenes.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification of compounds and the monitoring of chemical reactions. uni-saarland.de

In the synthesis of derivatives of this compound, such as tri- and tetrabromo-3-fluoro-o-xylene, gas chromatography-mass spectrometry (GC-MS) is employed to monitor the progress of the reaction. rsc.org This allows for the determination of the optimal reaction time to achieve the desired product distribution. The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification. nih.gov The molecular ion peak (M⁺) would be observed at m/z 124, corresponding to its molecular weight.

Furthermore, specialized mass spectrometry techniques can be developed for enhanced sensitivity. For instance, a cationic xylene tag has been designed to increase sensitivity in the mass spectrometric analysis of certain analytes. nih.gov

Table 4: Mass Spectrometry Data for this compound

Technique Key Feature m/z Reference
GC-MS Molecular Ion (M⁺) 124 nih.gov
GC-MS Top Peak 109 nih.gov
GC-MS 2nd Highest Peak 124 nih.gov

This table summarizes key peaks in the mass spectrum of this compound.

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule in the gas phase, which can be used to determine its precise three-dimensional structure.

Research on hexafluoro-o-xylene, a heavily fluorinated analogue, revealed a C₂ symmetry structure rather than the intuitively expected C₂ᵥ symmetry, with the two CF₃ groups rotated in opposite directions. researchgate.net This demonstrates the subtle structural effects that can be uncovered by microwave spectroscopy. Studies on other fluorinated molecules, such as 3-fluoro-1,2-epoxypropane, have also utilized microwave spectroscopy to determine their heavy atom structures. nsf.gov The investigation of this compound using this technique could provide valuable data on its conformational preferences and the influence of the fluorine atom on its geometry.

Computational Chemistry for Predictive Modeling and Mechanistic Elucidation

Computational chemistry provides a theoretical framework to complement experimental findings, offering predictive models and a deeper understanding of reaction mechanisms at the molecular level.

Density Functional Theory (DFT) is a widely used computational method for studying the properties of molecules like this compound and its analogues. DFT calculations can be used to predict optimized geometries, vibrational frequencies, and electronic properties. For instance, in a study of 3-bromo-o-xylene, DFT calculations at the B3LYP/6-31+G(d,p) and B3LYP/6-311++G(d,p) levels of theory were used to calculate geometrical parameters, frequencies, and spectral intensities, which were then compared with experimental data. ijrte.org

Computational models like SPARC (SPARC Performs Automated Reasoning in Chemistry) can predict a wide range of physical and chemical properties of organic compounds strictly from their molecular structure. epa.gov This includes parameters like ionization pKa and hydrolysis rate constants.

In the study of hexafluoro-o-xylene, various computational methods, including B3LYP, CAM-B3LYP, ωB97XD, MP2, and CCSD(T), were employed to predict its unusual C₂ symmetry structure. researchgate.net These calculations also helped to identify that electrostatic repulsion is responsible for the barrier at the C₂ᵥ geometry. researchgate.net

Mechanistic studies also benefit from computational chemistry. For example, in the enantioselective synthesis of fluoroalkylated benzopyranones, computational analysis could be used to understand the role of the N-heterocyclic carbene catalyst and the reaction pathway. nih.gov Similarly, computational modeling has been used to propose reaction pathways for the fluoride-catalyzed rearrangement of silsesquioxanes. umich.edu

Table 5: Examples of Computational Methods Applied to Xylene Analogues

Compound/System Computational Method Property Studied Reference
3-Bromo-o-xylene DFT (B3LYP) Geometry, Vibrational Frequencies ijrte.org
Hexafluoro-o-xylene DFT, MP2, CCSD(T) Molecular Structure, Rotational Barriers researchgate.net
Halogenated p-xylenes DFT Chemical Reactivity, NBO Analysis nih.gov
Fluoroaniline/Fluoroanisole DFT (B3LYP) Molecular Properties, UV-Vis Spectra researchgate.net

This table illustrates the application of various computational techniques to related systems.

Quantum Chemical Calculations (e.g., DFT, Ab Initio, Coupled Cluster)

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of molecules like this compound and its analogues. Methods such as Density Functional Theory (DFT), ab initio calculations, and Coupled Cluster (CC) theory provide deep insights into molecular geometry, stability, and reactivity. mdpi.com

DFT studies on halogenated xylene isomers offer a clear picture of the structural and electronic effects of fluorine substitution. For instance, a comparative study on p-xylene and 3,6-difluoro-p-xylene using the B3LYP functional with a 6-311+G(d,p) basis set reveals distinct changes in the molecular geometry upon fluorination. The introduction of fluorine atoms, which are highly electronegative, alters the bond angles within the benzene (B151609) ring. It has been observed that halogen substitution generally increases the value of certain bond angles, although this effect can be modulated by the size of the halogen atom. nih.govresearchgate.net

Table 1: Comparison of Calculated Bond Angles (in degrees) for p-Xylene and a Difluoro Analogue

CompoundC6–C1–C2C1–C2–C3C1–C6–C5
p-Xylene (PX)117.6121.2121.2
3,6-difluoro-p-xylene (DFPX)123.0118.5123.0

Data sourced from DFT/B3LYP/6-311+G(d,p) calculations. nih.gov

The electronic properties are also significantly modulated by fluorination. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. Calculations show that fluorination tends to lower both the HOMO and LUMO energy levels. A lower HOMO energy suggests increased stability against oxidation, while the HOMO-LUMO energy gap is related to the chemical reactivity of the molecule. A study on p-xylene and its di-halogenated derivatives found that p-xylene itself was the best electron donor (highest HOMO), while the halogenated versions were better electron acceptors. nih.govresearchgate.net

Table 2: Calculated Electronic Properties (in eV) for p-Xylene and a Difluoro Analogue

CompoundHOMO EnergyLUMO EnergyEnergy Gap (ΔE)
p-Xylene (PX)-6.443-0.5145.929
3,6-difluoro-p-xylene (DFPX)-6.848-1.0295.819

Data from DFT calculations. nih.gov

For higher accuracy, especially in energy calculations, Coupled Cluster methods like CCSD(T) are often considered the "gold standard" and are used to benchmark the performance of various DFT functionals. mdpi.com Such high-level ab initio calculations, in conjunction with experimental data from techniques like microwave spectroscopy, have been used to determine precise equilibrium structures for related molecules like o-xylene. researchgate.netuni-ulm.de Studies on other analogues, such as 3-bromo-o-xylene, have utilized DFT calculations to determine properties like the global minimum energy and dipole moment, providing further data for understanding halogenated xylenes. ijrte.org

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations provide a powerful avenue for exploring the dynamic behavior of molecules, offering insights into conformational flexibility and intermolecular interactions that are not apparent from static quantum calculations. rsc.org For molecules like this compound, MD simulations can model the time-dependent motions, including the internal rotations of the two methyl groups and the interactions with surrounding solvent molecules or other entities in a condensed phase.

Classical MD simulations using force fields such as GAFF, CHARMM, and OPLS have been shown to reproduce the structural and dynamic properties of organic molecular crystals with reasonable accuracy. rsc.org These simulations can capture dynamic processes such as methyl group rotations and even larger molecular reorientations within a crystal lattice. rsc.org

In the context of intermolecular interactions, MD simulations have been employed to study o-xylene as a ligand binding to a protein cavity. These studies reveal crucial details about the binding process, including the sampling of conformational changes in both the ligand and the protein. For example, simulations of o-xylene binding to an engineered T4 lysozyme (B549824) mutant showed that a nearby protein helix shifts by approximately 2 Å to accommodate the ligand. nih.gov Such simulations are vital for understanding how the size, shape, and flexibility of small aromatic molecules govern their interactions in biological systems. While MD simulations are highly effective for qualitative analysis of these dynamic events, quantitative results, such as the precise frequencies of molecular motions, should be interpreted with caution and ideally validated with experimental data. rsc.org

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a cornerstone for predicting and interpreting the spectroscopic properties of molecules and for mapping out potential reaction pathways. DFT calculations, in particular, are widely used to compute vibrational frequencies that correlate with experimental infrared (IR) and Raman spectra. For the isomeric xylenes, DFT calculations have been successfully applied to analyze their far-infrared spectra, helping to assign vibrational modes, including the challenging low-frequency torsions of the methyl groups. helmholtz-berlin.deresearchgate.net To improve the accuracy of these predictions, the calculated harmonic vibrational frequencies are often multiplied by empirical scaling factors to better match the anharmonicity of experimental results. researchgate.net

Beyond spectroscopy, computational methods are critical for predicting the mechanisms and energetics of chemical reactions. DFT calculations can map the entire potential energy surface of a reaction, identifying transition states (TS) and intermediates. A notable example is the in-silico simulation of the Diels-Alder reaction, where o-xylene was used as the solvent medium in the computational model. beilstein-journals.org Using the M062X functional, which accounts for dispersion effects, researchers calculated the Gibbs energy profile for the reaction. beilstein-journals.orgchemrxiv.org The calculations predicted that the reaction pathway leading to the endo isomer has a lower activation energy and is more exergonic than the pathway to the exo isomer. chemrxiv.orgresearchgate.net This computational prediction was in good agreement with the experimentally observed product ratios, demonstrating the predictive power of such methods. beilstein-journals.org

Table 3: Predicted Reaction Pathway Energies (in kJ/mol) for a Diels-Alder Reaction

SpeciesEnergy (Endo Pathway)Energy (Exo Pathway)
Reactants0.00.0
Transition State (TS)76.978.8
Product-76.3-72.7

Energies calculated with M062X/6-311+G(d,p) at 383.15 K in o-xylene. researchgate.net

Spectroscopic and Computational Studies of Transient Fluorinated Xylyl Radicals

Transient radicals are highly reactive species that often appear as key intermediates in chemical reactions, such as those occurring during combustion or in atmospheric chemistry. researchgate.net The study of fluorinated xylyl radicals, derived from precursors like this compound, provides insight into how fluorine substitution affects the structure, stability, and reactivity of these species.

The generation and spectroscopic identification of these radicals can be achieved experimentally. For example, the 3-fluorobenzyl radical has been generated from this compound in a corona discharge and studied using jet-cooled vibronic emission spectroscopy. acs.org This technique allows for the determination of the electronic transition energies and vibrational mode frequencies in the radical's ground state. psu.edu More advanced techniques, such as VUV synchrotron radiation coupled with imaging photoelectron photoion coincidence (iPEPICO) spectroscopy, have been used to unambiguously identify the products from the thermal decomposition of xylyl radical isomers. researchgate.netacs.org

Computational methods are essential for complementing these experimental findings. The study of organic radicals presents unique computational challenges, and specific DFT functionals, such as M062X and the ωB97 series, are often recommended for their reliability in predicting the properties of these open-shell species. rsc.org Theoretical calculations have been crucial in understanding the complex decomposition mechanisms of xylyl radicals. It was discovered, through both experimental observation and quantum chemical calculations, that xylyl radicals can undergo significant rearrangement. researchgate.netacs.org Strikingly, studies have shown that upon thermal decomposition, both the ortho- and meta-xylyl radicals can isomerize and yield para-xylylene as a major stable product, a process that can only be rationalized through detailed computational mapping of the potential energy surface. researchgate.netacs.org

Applications of 3 Fluoro O Xylene in Advanced Chemical Research Fields

Medicinal Chemistry and Pharmaceutical Development

The introduction of fluorine into drug candidates can significantly enhance their pharmacological profiles. nih.gov 3-Fluoro-o-xylene serves as a key precursor in the synthesis of fluorinated compounds, which are highly sought after for their potential to improve biological activity and chemical stability. chemimpex.comontosight.ai

This compound is a versatile intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.comcymitquimica.comcymitquimica.com Its chemical structure allows for further functionalization, making it a valuable starting material for creating more complex drug molecules. chemimpex.com For instance, it is utilized in the synthesis of intermediates for drugs like norfloxacin, where it is used to create 3-chloro-4-fluoroaniline. google.com The fluorinated nature of this intermediate is crucial for the biological activity of the final drug product. ontosight.aibenthamdirect.com

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The strategic incorporation of fluorine atoms into drug molecules, a process for which this compound can be a starting point, is a well-established strategy in medicinal chemistry to enhance a drug's properties. benthamdirect.comresearchgate.net Fluorination can lead to:

Increased Bioactivity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets. benthamdirect.comresearchgate.net

Enhanced Pharmacokinetics: Fluorine substitution can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. benthamdirect.comresearchgate.net For example, it can modulate lipophilicity, which affects how a drug moves through the body and across cell membranes. nih.gov Research has shown that fluorinated compounds can have different pharmacokinetic profiles compared to their non-fluorinated or other halogenated counterparts. mdpi.com

{ "title": "Impact of Fluorination on Drug Properties", "headers": ["Property", "Effect of Fluorination", "Reference"], "data": [ {"Property": "Bioactivity", "Effect of Fluorination": "Can increase binding affinity to target proteins.", "Reference": " benthamdirect.comresearchgate.net"}, {"Property": "Metabolic Stability", "Effect of Fluorination": "Increases resistance to metabolic degradation.", "Reference": " nih.govbenthamdirect.comresearchgate.net"}, {"Property": "Lipophilicity", "Effect of Fluorination": "Modulates lipophilicity, affecting ADME properties.", "Reference": " nih.gov"}, {"Property": "Pharmacokinetics", "Effect of Fluorination": "Can alter absorption, distribution, and excretion.", "Reference": " benthamdirect.comresearchgate.net"} ] }

A significant application of fluorinated building blocks derived from precursors like this compound is in the synthesis of bioactive heterocyclic compounds, such as fluorinated oxindoles. Oxindole (B195798) scaffolds are present in many biologically active molecules and natural products. acs.org The introduction of fluorine into the oxindole structure can lead to derivatives with enhanced therapeutic potential. acs.orgiiserkol.ac.in

Recent research has focused on developing efficient methods for the synthesis of C3-fluorinated oxindoles. These methods often involve the use of fluorinated starting materials to construct the desired oxindole core. Strategies include intramolecular dehydrogenative coupling and cross-dehydrogenative coupling reactions. iiserkol.ac.innih.gov The resulting fluorinated oxindoles are valuable compounds for drug discovery programs, as they can serve as building blocks for more complex and potentially more effective therapeutic agents. researchgate.net

Materials Science and Engineering

The utility of this compound extends beyond pharmaceuticals into the realm of materials science, where its properties contribute to the development of advanced materials with tailored characteristics. chemimpex.comcymitquimica.com

This compound is used in the production of specialty polymers and resins. chemimpex.com The incorporation of fluorine into polymer structures can significantly enhance their properties, leading to materials with:

Improved Thermal Stability: The strength of the carbon-fluorine bond contributes to polymers that can withstand higher temperatures without degrading. chemimpex.com

Enhanced Chemical Resistance: Fluorinated polymers often exhibit increased resistance to a wide range of chemicals, making them suitable for use in harsh environments. chemimpex.com

These properties make fluorinated polymers derived from precursors like this compound valuable for applications requiring high-performance materials.

In the field of organic electronics, this compound and its derivatives are being explored for the synthesis of novel organic semiconductors. For example, it has been used as a starting material in the synthesis of mono- and di-fluorinated pentacene (B32325) derivatives, which are investigated for their potential as p-type organic semiconductors. rsc.org The introduction of fluorine can influence the electronic properties of these materials, such as their energy levels and charge transport characteristics. This allows for the fine-tuning of their performance in electronic devices like organic thin-film transistors (OTFTs) and polymer solar cells.

Agrochemical Research and Formulation Science

This compound is a valuable intermediate in the synthesis of modern agrochemicals, including pesticides and herbicides. nih.govontosight.aichemimpex.comthermofisher.com The introduction of a fluorine atom into the molecular structure of an active ingredient can enhance its efficacy, metabolic stability, and target-binding affinity. ontosight.ai While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its role as a precursor is well-established in synthetic chemistry. chemimpex.comthermofisher.com

The general importance of fluorinated compounds in agriculture is significant. For instance, the trifluoromethyl group, which can be synthesized from precursors like xylene derivatives, is present in numerous commercial pesticides. The synthesis of complex agrochemicals often involves multi-step processes where fluorinated building blocks like this compound or its derivatives can be incorporated to introduce the desired fluorine moiety. ontosight.ai

Research in agrochemical formulation science focuses on optimizing the delivery and performance of active ingredients. While direct studies on the formulation of this compound itself are not common, its physical properties, such as being a liquid at room temperature and its solubility characteristics, are relevant when it is used as an intermediate in the synthesis of a final active compound. The formulation would then be tailored to the properties of that final compound.

A related compound, 3-Fluoro-6-nitro-o-xylene, is also noted as an intermediate in pesticide chemistry, highlighting the utility of the fluorinated xylene scaffold in this field. acs.org The development of novel pesticides may involve the use of this compound in the creation of new molecular entities with improved biological activity.

Table 1: Examples of Fluorinated Moieties in Agrochemicals

Fluorinated MoietyExample of UseReference
TrifluoromethylPresent in various commercial herbicides and fungicides. beilstein-journals.org
FluoroaromaticUsed to enhance metabolic stability and binding affinity. ontosight.ai

Catalysis and Ligand Design

The design of specialized ligands is crucial for the advancement of transition metal-catalyzed reactions. Fluorinated ligands can significantly influence the electronic properties and stability of metal complexes, thereby tuning their catalytic activity and selectivity. While direct and extensive research on the use of this compound for the synthesis of fluorinated ligands is not widely reported, the principles of ligand design suggest its potential as a precursor.

The electronic effects of fluorine can be harnessed to create ligands with specific properties. For example, the electron-withdrawing nature of fluorine can modulate the electron density at the metal center of a catalyst, which in turn affects its reactivity in processes like cross-coupling reactions or hydrogenations. nih.gov

Derivatives of this compound, such as (3-fluoro-2-methylphenyl)boronic acid, are commercially available and can be used in Suzuki-Miyaura coupling reactions to synthesize more complex fluorinated biaryl compounds. bldpharm.com These biaryl structures can serve as backbones for phosphine-based or N-heterocyclic carbene (NHC) ligands. The presence of the fluorine atom can influence the conformational preferences and electronic nature of these ligands. osaka-u.ac.jpmit.edu

For instance, palladium catalysts bearing fluorinated ligands have been shown to exhibit unique reactivity and selectivity in certain transformations. nih.govresearchgate.net While a direct link to ligands synthesized from this compound is not explicitly documented in prominent studies, the availability of its derivatives points towards their potential application in the rational design of novel fluorinated catalysts. Research in this area often involves the synthesis and evaluation of a library of ligands to find the optimal catalyst for a specific transformation.

Table 2: Potential Derivatives of this compound for Ligand Synthesis

DerivativePotential Application in CatalysisReference
(3-Fluoro-2-methylphenyl)boronic acidPrecursor for biaryl phosphine (B1218219) ligands via Suzuki coupling. bldpharm.com
Aminated derivatives of this compoundPrecursors for N-heterocyclic carbene (NHC) ligands. researchgate.net

Analytical Chemistry Applications as Reference Standards

In analytical chemistry, the availability of pure and well-characterized reference standards is essential for the accurate identification and quantification of chemical substances. This compound serves as a valuable reference standard in various analytical techniques, particularly in chromatography and spectroscopy. nih.gov

Its distinct retention time in gas chromatography (GC) and its characteristic mass spectrum make it a useful marker for method development and quality control. nih.gov Similarly, in nuclear magnetic resonance (NMR) spectroscopy, the well-defined signals in its ¹H, ¹³C, and ¹⁹F NMR spectra can be used for the calibration of instruments and as an internal standard for the quantification of other fluorinated compounds. nih.gov

The use of this compound as a reference standard is predicated on its commercial availability at high purity. thermofisher.com Its physical properties, such as a boiling point of approximately 148-152 °C and its liquid state at room temperature, make it amenable to handling and injection into analytical instruments. chemimpex.com

Radiochemistry for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides. Fluorine-18 ([¹⁸F]) is one of the most widely used radionuclides for PET due to its favorable decay characteristics, including a half-life of 109.8 minutes and low positron energy. nih.govacs.org The development of novel ¹⁸F-labeled radiotracers is a key area of research in medical imaging.

The direct radiosynthesis of [¹⁸F]this compound is not a commonly reported procedure. The labeling of non-activated aromatic rings with [¹⁸F]fluoride is generally challenging and often requires harsh reaction conditions or multi-step syntheses. acs.org

However, derivatives of xylene have been utilized in radiochemistry. For instance, the pyrolysis of a diazonium tetrafluoroborate (B81430) salt in xylene has been described for the synthesis of 5-[¹⁸F]fluoro-L-DOPA, indicating the use of xylene as a high-boiling point solvent in radiolabeling reactions. nih.gov More relevantly, α-bromo-α'-[¹⁸F]fluoro-m-xylene has been reported as a promising alkylating agent for the ¹⁸F-radiolabeling of antisense oligonucleotides. mdpi.com This suggests that a similar strategy could potentially be developed for the ortho-isomer, although this is not explicitly documented.

The general strategies for introducing ¹⁸F into aromatic systems often involve nucleophilic substitution on an activated aromatic ring (e.g., containing a nitro or trimethylammonium leaving group) or through the use of organometallic precursors. acs.orgacs.org It is conceivable that a suitable precursor derived from this compound, such as a diaryliodonium salt or a boronic ester, could be synthesized and subsequently labeled with [¹⁸F]fluoride. These labeled building blocks could then be used to construct more complex PET tracers.

While direct evidence for the routine synthesis and application of [¹⁸F]this compound as a PET tracer is scarce, the fundamental principles of radiochemistry suggest that its derivatives could serve as valuable synthons in the development of new imaging agents for neurological disorders, oncology, and other areas of medical research. nih.govmdpi.com

Environmental and Sustainability Research Aspects of Fluorinated Xylenes

Life Cycle Assessment (LCA) and Environmental Impact Analysis of Fluorinated Aromatic Synthesis

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or process throughout its entire life cycle. mdpi.com This "cradle-to-grave" analysis encompasses raw material extraction, manufacturing, transportation, use, and end-of-life disposal or recycling. For chemical products like 3-fluoro-o-xylene, an LCA provides critical insights into areas such as energy consumption, greenhouse gas emissions, and waste generation. nih.govlbl.gov

While specific, publicly available LCA studies for this compound are not prevalent, the framework for such an analysis is well-established. mdpi.com The production of aromatic compounds often involves energy-intensive processes and utilizes feedstocks from petroleum. researchgate.netlca-data.comnih.gov The synthesis of fluorinated aromatics, in particular, can involve hazardous reagents and generate significant waste, which would be quantified in an LCA. beilstein-journals.orgcore.ac.uk For instance, the production of p-xylene (B151628), a related aromatic compound, is known to have a considerable environmental footprint, which has spurred research into more sustainable, bio-based production routes. liverpool.ac.uk

An LCA for the synthesis of a fluorinated aromatic like this compound would typically consist of four main phases:

Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., 1 kg of produced this compound), and the system boundaries (what is included in the assessment). mdpi.comnih.gov

Life Cycle Inventory (LCI) Analysis: This involves compiling the inputs (raw materials, energy) and outputs (products, emissions, waste) for each stage within the system boundary. mdpi.comnih.gov

Life Cycle Impact Assessment (LCIA): The inventory data is translated into potential environmental impacts, such as global warming potential, ozone depletion, and toxicity. mdpi.comnih.gov

Interpretation: The results are analyzed to identify significant environmental hotspots in the production chain and to inform decisions on process improvement and sustainability. mdpi.comnih.gov

Development of Green Chemistry Methodologies for Fluoroxylene Production

In response to the environmental impact of traditional chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of fluorinated aromatics. These principles focus on waste prevention, maximizing atom economy, using less hazardous chemicals, designing for energy efficiency, and employing safer solvents. beilstein-journals.orgwpmucdn.com

Research has demonstrated greener routes for reactions involving this compound. For example, the bromination of this compound, a step in the synthesis of more complex molecules, can be performed using N-bromosuccinamide (NBS). A "Green Chemistry route" for this reaction has been described that utilizes methyl acetate (B1210297) as a solvent instead of the more hazardous carbon tetrachloride. rsc.org While the traditional method uses carbon tetrachloride, a toxic and environmentally harmful solvent, the greener alternative provides a safer reaction environment. rsc.org

Other green approaches to fluorination that are applicable to aromatic compounds include:

Mechanochemical methods: Solid-state fluorination using potassium fluoride (B91410) (KF) and quaternary ammonium (B1175870) salts can be achieved through ball milling. This method avoids the use of bulk, high-boiling point solvents that are often toxic and difficult to remove. rsc.org

Electrophilic fluorination in water: Using reagents like F-TEDA-BF4 in water as a solvent presents an eco-friendly alternative for the fluorination of various aromatic compounds. sibran.ru Water is a desirable green solvent due to its low cost, non-toxicity, and non-flammability. sibran.ru

Table 1: Comparison of Traditional vs. Green Chemistry Route for Bromination of this compound rsc.org
ParameterTraditional MethodGreen Chemistry Route
Starting MaterialThis compoundThis compound
ReagentN-bromosuccinamide (NBS)N-bromosuccinamide (NBS)
SolventCarbon Tetrachloride (CCl4)Methyl Acetate
Energy Source200 W UV lamp60 W lightbulb
Environmental ConsiderationUses toxic and environmentally damaging solvent (CCl4).Employs a less hazardous solvent.

Sustainable Solvent Systems for Processing and Synthesis

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental impact. wpmucdn.com Traditional synthesis of fluorinated aromatics frequently employs polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and dimethyl sulfoxide (B87167) (DMSO), which are effective but are also known to be toxic. wpmucdn.comacs.org

The search for sustainable solvent alternatives is a major focus of green chemistry research. For the synthesis of fluorinated aromatics, several greener options have been explored:

Biomass-derived solvents: Solvents like Cyrene and γ-Valerolactone (GVL), which can be produced from lignocellulosic biomass, are emerging as viable replacements for conventional polar aprotic solvents. wpmucdn.comacs.orgmdpi.com Cyrene has been shown to be an effective medium for nucleophilic aromatic substitution (SNAr) reactions, including fluorination. mdpi.com

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green solvent for certain reactions, such as the electrophilic fluorination of some aromatic compounds. sibran.ru

Solvent-free reactions: Mechanochemical approaches, such as solid-state fluorination, eliminate the need for solvents altogether, drastically reducing waste. rsc.org

Less hazardous conventional solvents: As seen in the bromination of this compound, replacing a highly hazardous solvent like carbon tetrachloride with a less toxic one like methyl acetate represents a significant step towards a greener process. rsc.org

Table 2: Examples of Sustainable Solvents and Their Applications in Aromatic Synthesis
SolventTypeApplication ExampleSource
CyreneBiomass-derivedNucleophilic aromatic fluorination mdpi.com
γ-Valerolactone (GVL)Biomass-derivedAlternative to polar aprotic solvents in SNAr reactions acs.org
WaterInorganicElectrophilic fluorination of phenols and anilines sibran.ru
Methyl AcetateEsterBromination of this compound rsc.org
None (Solid-state)Solvent-freeNucleophilic fluorination of N-heteroaryl halides rsc.org

Environmental Fate, Persistence, and Ecotoxicity of Fluorinated Aromatic Compounds

The environmental fate of fluorinated aromatic compounds is largely governed by the strong carbon-fluorine (C-F) bond. researchgate.netnih.gov This bond imparts stability, but also resistance to degradation, which can lead to persistence in the environment. ontosight.ai However, the degree of fluorination plays a crucial role; lightly fluorinated molecules are generally more susceptible to degradation than their heavily fluorinated counterparts. researchgate.net

Monofluorinated aromatic compounds, such as fluorophenols and fluorobenzoates, can be biodegraded by microorganisms. researchgate.netresearchgate.net The position of the fluorine atom on the aromatic ring is a key factor determining the ease of biodegradation. researchgate.netucd.ie Studies have shown that some bacteria can utilize monofluorinated compounds like 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) as a carbon and energy source under certain conditions, leading to the release of the fluoride ion. researchgate.netresearchgate.net In contrast, compounds like 3-fluorobenzoate (B1230327) have been observed to be more resistant to degradation under similar anaerobic conditions. researchgate.net The biodegradation of xylenes (B1142099) (the parent compound of this compound) is a known environmental process, but the introduction of a fluorine atom can alter the degradation pathway and rate. cdc.gov

The ecotoxicity of xylenes in aquatic environments is well-documented, but specific data for this compound is less common. capes.gov.brnih.gov Generally, the introduction of fluorine into a molecule can modify its biological activity and toxicity profile. ontosight.aiacs.org While some fluorinated compounds are designed for their biological effects in pharmaceuticals and agrochemicals, their release into the environment is a concern. ontosight.ainih.gov The degradation of fluorinated pesticides, for example, can lead to metabolites that may be as persistent or more toxic than the original compound. researchgate.net Given that xylenes are listed as hazardous substances and have been found at numerous toxic waste sites, the environmental behavior of their fluorinated derivatives warrants careful consideration to prevent potential long-term ecological risks. cdc.govnih.gov

Q & A

Basic: What are the key physicochemical properties of 3-Fluoro-o-xylene critical for experimental design?

Answer:
this compound (CAS 443-82-3) has a molecular formula of C₈H₉F and a molecular weight of 124.15 g/mol. Its structure comprises a fluorine substituent at the 3-position of an o-xylene backbone, influencing its electronic and steric properties. Key parameters include:

  • Boiling/Melting Points : While specific values are not directly reported, analogs like 4-Fluoro-o-xylene (CAS 452-64-2) exhibit similar volatility due to fluorine's electron-withdrawing effects.
  • Solubility : Fluorinated aromatics are typically lipophilic but may dissolve in polar aprotic solvents (e.g., DMF, DMSO) under optimized conditions .
    Methodological Note : Use gas chromatography-mass spectrometry (GC-MS) to verify purity and differential scanning calorimetry (DSC) to determine phase transitions.

Basic: What synthetic methodologies yield high-purity this compound?

Answer:
Two validated routes include:

Direct Fluorination : Fluorination of o-xylene derivatives using N-fluorobenzenesulfonimide under Lewis acid catalysis (e.g., BF₃), achieving yields >80% .

Deacylative Alkylation : Base-promoted reactions (e.g., Triton B) with alkyl halides, preserving the fluorine substituent .
Critical Step : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate isomers and remove unreacted precursors .

Basic: How can researchers confirm the structural integrity of synthesized this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expect aromatic proton signals at δ 6.8–7.2 ppm (split due to fluorine coupling, J ≈ 8–10 Hz). Methyl groups appear as singlets at δ 2.3–2.5 ppm .
    • ¹³C NMR : Fluorine-coupled carbons show characteristic splitting (e.g., C-F at ~160 ppm) .
  • ESI-MS : Confirm molecular ion peaks at m/z 124.15 (M⁺) and isotopic patterns consistent with fluorine .

Advanced: How can computational chemistry predict this compound’s reactivity in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect lowers electron density at the aromatic ring, directing electrophilic substitution to the 4- and 6-positions .
  • Molecular Dynamics Simulations : Model solvent effects on reaction kinetics (e.g., solvolysis in polar solvents) .
    Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots) .

Advanced: How to resolve contradictions in reported reaction outcomes involving this compound?

Answer:
Contradictions often arise from:

  • Isomerization : Trace impurities (e.g., 2-Fluoro-o-xylene) may skew results. Use GC-MS or HPLC to confirm isomer ratios .
  • Reaction Conditions : Varying temperatures or catalysts (e.g., Pd vs. Cu) alter regioselectivity. Replicate experiments under standardized conditions (e.g., 80°C, LiOtBu base) .
    Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled studies .

Advanced: What challenges arise in functionalizing this compound without defluorination?

Answer:

  • Stability Under Basic Conditions : Fluorine may detach via nucleophilic aromatic substitution. Mitigate by using mild bases (e.g., K₂CO₃) and low temperatures (0–25°C) .
  • Electrophilic Attacks : Fluorine deactivates the ring, requiring strong electrophiles (e.g., NO₂⁺). Pre-activate the substrate with directing groups (e.g., -SO₃H) .
    Analytical Tool : Monitor reactions in real-time via in situ IR spectroscopy to detect defluorination (loss of C-F stretch at ~1100 cm⁻¹) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, sealed goggles, and lab coats. Fluorinated aromatics may penetrate latex .
  • Ventilation : Use fume hoods to avoid inhalation. LC-MS analysis of air samples can detect airborne contaminants .

Advanced: How to design a study exploring this compound’s bioactivity?

Answer:

  • Hypothesis-Driven Approach : Test fluorination’s impact on binding affinity (e.g., compare this compound with non-fluorinated analogs in enzyme inhibition assays) .
  • Structural-Activity Relationship (SAR) : Use X-ray crystallography (as in CCDC-2100901) to map interactions with biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.